

The Multifaceted Mechanisms of Casein Hydrolysate in Biological Systems: A Technical Guide

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Compound of Interest

Compound Name: Casein hydrolysate

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Introduction

Casein, the primary protein constituent of milk, is a well-established source of bioactive peptides released through enzymatic hydrolysis. These **casein hydrolysates** are not merely nutritional components but exhibit a wide spectrum of biological activities, positioning them as promising candidates for functional food ingredients and novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of **casein hydrolysate** in biological systems, with a focus on its antihypertensive, antioxidant, immunomodulatory, and mineral-binding properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this field.

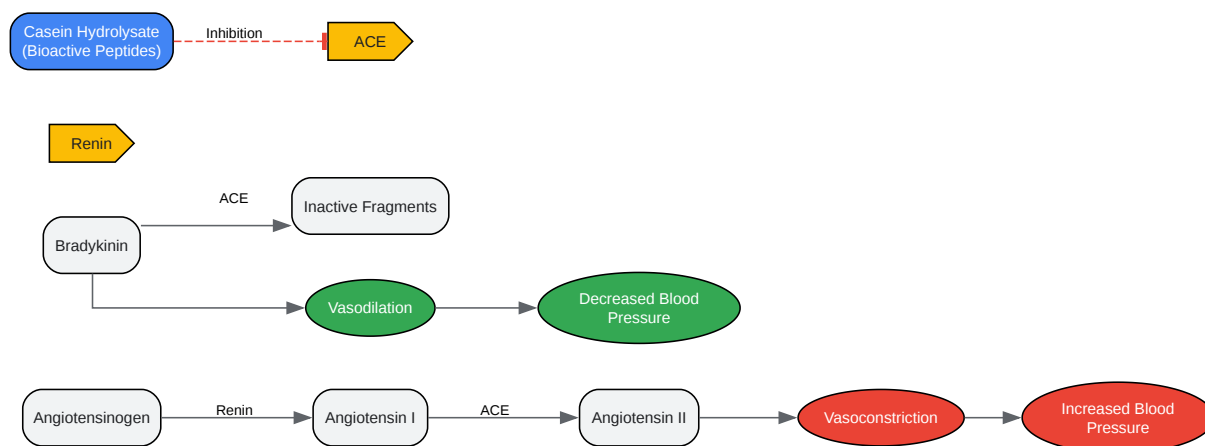
Antihypertensive Mechanism of Action

The antihypertensive effects of **casein hydrolysates** are primarily attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the renin-angiotensin system (RAS).

Signaling Pathway: Renin-Angiotensin System (RAS)

Bioactive peptides within **casein hydrolysates**, particularly those containing Proline (Pro) at the C-terminal, act as competitive inhibitors of ACE. This inhibition prevents the conversion of

angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a subsequent reduction in blood pressure. Furthermore, the inhibition of ACE also prevents the degradation of bradykinin, a vasodilator, further contributing to the hypotensive effect.[1][2]



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Caption: Inhibition of the Renin-Angiotensin System by **Casein Hydrolysate**.

Quantitative Data: ACE Inhibition

The inhibitory potency of casein-derived peptides against ACE is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Peptide Sequence	Source	IC50 (μM)	Reference
Val-Pro-Pro (VPP)	Bovine Casein	5.0	[3]
Ile-Pro-Pro (IPP)	Bovine Casein	9.0	[3]
Met-Lys-Pro (MKP)	Bovine Casein	0.43	[3]
Trp-Tyr-Leu-His-Tyr-Ala (WYLHYA)	Bovine Casein	16.22	[4][5]
RYLGY	αs1-Casein	0.71	[6]
AYFYPEL	αs1-Casein	6.58	[6]
YQKFPQY	αS2-Casein	20.08	[6]
α(S2)-CN (f174-181)	Bovine α(S2)-Casein	4.0	[7]
α(S2)-CN (f174-179)	Bovine α(S2)-Casein	4.0	[7]

Experimental Protocol: In Vitro ACE Inhibition Assay

A common method to determine the ACE inhibitory activity of **casein hydrolysates** is a spectrophotometric assay using the substrate Hippuryl-His-Leu (HHL).

Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-His-Leu (HHL)
- **Casein hydrolysate** sample
- Borate buffer (pH 8.3)
- 1M HCl
- Ethyl acetate
- Pyridine

- Benzene sulfonyl chloride (BSC)

Procedure:

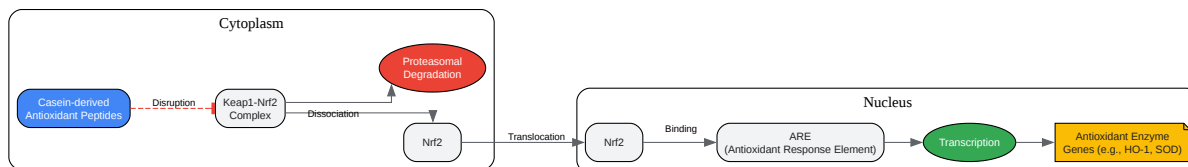
- Prepare a solution of the **casein hydrolysate** in borate buffer.
- In a microcentrifuge tube, mix the **casein hydrolysate** solution with HHL solution.
- Initiate the reaction by adding the ACE solution and incubate at 37°C.
- Stop the reaction by adding 1M HCl.
- Extract the hippuric acid (HA) formed with ethyl acetate.
- Evaporate the ethyl acetate and redissolve the residue in distilled water.
- Add pyridine and BSC to the solution and measure the absorbance at a specific wavelength.
- The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with a control (without the inhibitor).[\[8\]](#)[\[9\]](#)

Antioxidant Mechanism of Action

Casein hydrolysates exhibit antioxidant properties through multiple mechanisms, including free radical scavenging and metal ion chelation.

Signaling Pathway: Keap1-Nrf2 Pathway

Certain casein-derived peptides can activate the Keap1-Nrf2 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Antioxidant peptides can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby enhancing the cell's antioxidant defense.



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Caption: Activation of the Keap1-Nrf2 Antioxidant Pathway.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of **casein hydrolysates** is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Hydrolysate/Fraction	Assay	Scavenging Activity (%)	Reference
Tryptic Hydrolysate (4h)	DPPH	13.7	[10]
Tryptic Hydrolysate (<1 kDa)	DPPH	24.4	[10]
P-NY10 & P-2SD (4:2) Hydrolysate	DPPH	63.80	[11]
P-NY10 & P-2SD (<1 kDa)	DPPH	94.72	[11]
Tryptic Hydrolysate (60°C, 4h)	DPPH	76.62	[12]
Tryptic Hydrolysate (60°C, 4h)	ABTS	84.05	[12]
Lactobacillus Hydrolysate	DPPH	80 - 97	[13]
Lactobacillus Hydrolysate	ABTS	49 - 57	[13]

Experimental Protocol: DPPH Radical Scavenging Assay

This method assesses the ability of the hydrolysate to donate hydrogen atoms or electrons to the stable DPPH radical.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
- **Casein hydrolysate** sample
- Methanol
- Ascorbic acid (positive control)

Procedure:

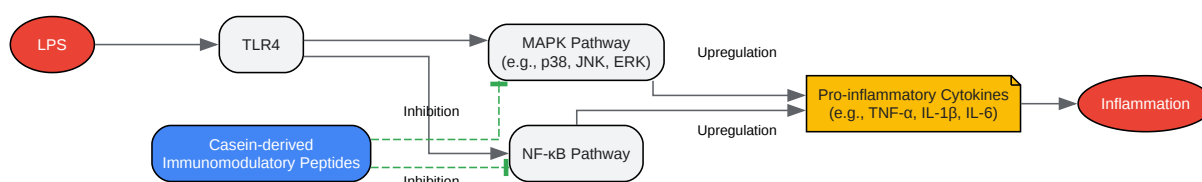
- Prepare different concentrations of the **casein hydrolysate** in methanol.
- Mix the hydrolysate solution with the DPPH solution.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).
- The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to a control (DPPH solution with methanol).[\[14\]](#)[\[15\]](#)

Immunomodulatory Mechanism of Action

Casein hydrolysates can modulate the immune system by influencing the activity of various immune cells and the production of cytokines.

Signaling Pathway: MAPK and NF- κ B Pathways in Macrophages

Bioactive peptides from casein can interact with receptors on immune cells, such as macrophages, leading to the modulation of intracellular signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF- κ B) pathways. This can result in either a pro-inflammatory or anti-inflammatory response, depending on the specific peptides and the cellular context. For instance, some peptides can suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the phosphorylation of key proteins in these pathways, thereby reducing the production of pro-inflammatory cytokines like TNF- α and IL-1 β .



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Caption: Modulation of Inflammatory Signaling Pathways by Casein Peptides.

Quantitative Data: Effects on Cytokine Production

Casein hydrolysates have been shown to significantly alter the expression and secretion of various cytokines in different cell models.

Cell Type	Treatment	Cytokine	Effect	Reference
Porcine Small Intestine	Low-protein diet + Casein Hydrolysate	IL-1 β , IL-17A, TNF- α	Decreased expression	[1]
Porcine Colon	Low-protein diet + Casein Hydrolysate	IL-6, IL-22	Lower levels	[1]
RAW 264.7 Macrophages	LPS + HHP-Fla-CH	TNF- α	83% reduction in gene expression	[16]
RAW 264.7 Macrophages	LPS + HHP-Fla-CH	IL-1 β	85% reduction in gene expression	[16]
Caco-2 Cells	TNF- α + 1 kDa Permeate	IL-8	66.1% reduction	[17]
B Lymphocytes	Casein Hydrolysate	TNF- α	Reduced secretion	[18]

Experimental Protocol: Lymphocyte Proliferation Assay

This assay measures the ability of **casein hydrolysates** to stimulate or suppress the proliferation of lymphocytes, a key indicator of immunomodulatory activity.

Materials:

- Peripheral blood mononuclear cells (PBMCs) or splenocytes
- Casein hydrolysate** sample

- RPMI-1640 culture medium supplemented with fetal bovine serum (FBS)
- Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
- [³H]-thymidine or a colorimetric reagent (e.g., MTT, WST-1)
- 96-well culture plates

Procedure:

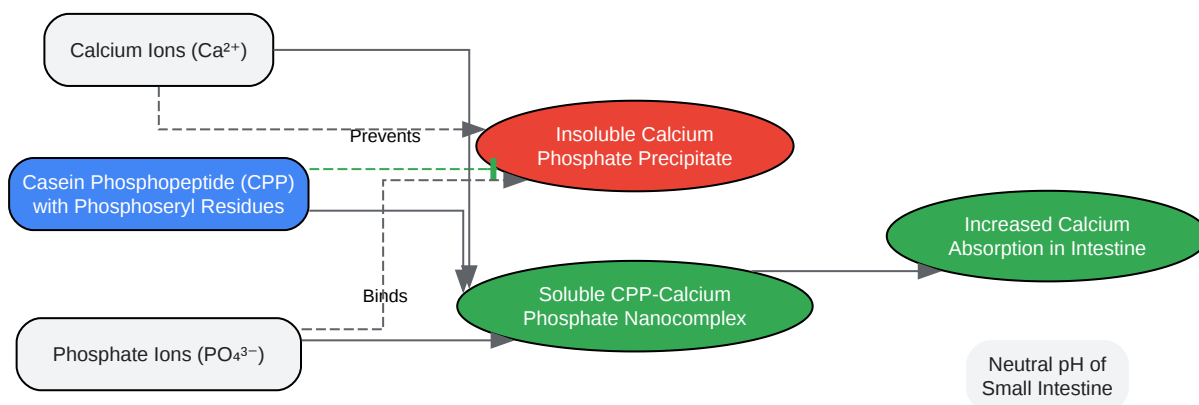
- Isolate lymphocytes from blood or spleen.
- Seed the cells in a 96-well plate.
- Add different concentrations of the **casein hydrolysate** to the wells, with or without a mitogen.
- Incubate the plate at 37°C in a 5% CO₂ incubator for a specified period (e.g., 72 hours).
- Add [³H]-thymidine or a colorimetric reagent and incubate for an additional period.
- Measure the incorporation of [³H]-thymidine (scintillation counting) or the colorimetric change (spectrophotometry) to determine the extent of cell proliferation.[\[19\]](#)[\[20\]](#)

Mineral-Binding Mechanism of Action

Casein phosphopeptides (CPPs), a specific group of peptides within **casein hydrolysates**, are known for their ability to bind minerals, particularly calcium, and enhance their bioavailability.

Mechanism of Mineral Binding

CPPs contain a characteristic sequence of phosphoserine residues (-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-) that can chelate divalent cations like calcium (Ca²⁺). This binding forms soluble nanocomplexes that prevent the precipitation of calcium phosphate in the neutral pH of the small intestine, thereby increasing the amount of soluble calcium available for absorption.



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Caption: Mechanism of Enhanced Calcium Bioavailability by CPPs.

Quantitative Data: Calcium-Binding Capacity

The efficiency of CPPs in binding calcium is a key parameter in their application.

CPP Product	Purity (%)	Calcium Binding Capacity (mg/g)	Reference
CPP1	18.37	107.15 ± 6.27	[2][21]
CPP2	25.12	142.56 ± 7.39	[2][21]

Experimental Protocol: In Vitro Calcium-Binding Capacity Assay

This method quantifies the amount of calcium that can be bound by a given amount of CPP.

Materials:

- Casein phosphopeptide (CPP) sample
- Sodium phosphate buffer (e.g., 0.02 M, pH 7.8)

- Calcium chloride (CaCl_2) solution (e.g., 5 mM)
- Calcium-selective electrode or atomic absorption spectrophotometer

Procedure:

- Dissolve the CPP sample in the sodium phosphate buffer.
- Add the CaCl_2 solution to the CPP solution.
- Adjust and maintain the pH of the solution (e.g., at 7.8) and incubate at 37°C with agitation for a specified time (e.g., 30 minutes).
- Centrifuge the solution to separate any precipitate.
- Measure the concentration of free calcium in the supernatant using a calcium-selective electrode or atomic absorption spectrophotometry.
- The calcium-binding capacity is calculated as the difference between the initial total calcium and the final free calcium in the supernatant, expressed as mg of calcium per gram of CPP.

[2][21]

Conclusion

Casein hydrolysates represent a rich source of bioactive peptides with diverse and potent mechanisms of action in biological systems. Their ability to modulate key physiological pathways, including the renin-angiotensin system, cellular antioxidant defenses, and inflammatory responses, underscores their potential for the development of functional foods and pharmaceuticals aimed at improving cardiovascular, immune, and bone health. The detailed methodologies and quantitative data provided in this guide serve as a valuable resource for researchers and professionals seeking to further investigate and harness the therapeutic potential of these remarkable biomolecules.

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